Home > Products > Building Blocks P8760 > Dehydrotolvaptan
Dehydrotolvaptan - 137973-76-3

Dehydrotolvaptan

Catalog Number: EVT-345265
CAS Number: 137973-76-3
Molecular Formula: C26H23ClN2O3
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydrotolvaptan is a compound that has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly mention "Dehydrotolvaptan," it does include information on related compounds that may share similar properties or mechanisms of action. For instance, dehydrotumulosic acid, a compound mentioned in one of the studies, has been investigated for its anti-inflammatory activity in various models of inflammation2. Understanding the mechanism of action and applications of such compounds can provide insights into the potential uses of Dehydrotolvaptan in different fields.

Applications in Various Fields

The applications of compounds like Dehydrotolvaptan in various fields are largely determined by their biological activities. The anti-inflammatory properties of dehydrotumulosic acid, for example, suggest potential therapeutic uses in treating inflammation-related conditions2. The compound's activity in acute and chronic inflammation models, along with its lack of effect on arachidonic acid-induced ear edema, highlights its specificity and possible advantages over other anti-inflammatory agents. The research on dihydroxytryptamines provides insights into the potential use of these compounds in neurological disorders, given their selective cytotoxic action on specific neuron types1. Such compounds could be used to study the function of serotoninergic and noradrenergic systems or even as tools in the development of treatments for diseases affecting these systems.

Overview

Dehydrotolvaptan is a potent vasopressin receptor antagonist primarily developed for the treatment of conditions associated with fluid overload, such as heart failure and certain types of hyponatremia. This compound selectively targets the vasopressin V2 receptor, inhibiting its action and thereby promoting diuresis without significantly affecting blood pressure. The compound's structure and mechanism of action make it a valuable addition to therapeutic options for managing fluid retention.

Source

Dehydrotolvaptan was synthesized as part of ongoing research into improving the efficacy and safety profiles of vasopressin antagonists. It is derived from tolVaptan, which has been used clinically but is limited by side effects and potential liver toxicity. The development of dehydrotolvaptan aims to mitigate these issues while maintaining therapeutic benefits.

Classification

Dehydrotolvaptan is classified as a non-peptide vasopressin receptor antagonist. It belongs to a broader class of drugs known as aquaretics, which are designed to promote water excretion while preserving electrolyte balance.

Synthesis Analysis

Methods

The synthesis of dehydrotolvaptan involves several key steps, typically employing organic synthesis techniques such as:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Functional Group Modifications: Various reactions, including alkylation and acylation, are utilized to introduce necessary functional groups.
  3. Cyclization: A critical step involves cyclization reactions that form the core structure of dehydrotolvaptan.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for pharmacological testing.

Technical Details

The synthesis process can be optimized through different strategies, including:

  • Convergent synthesis: Combining various synthetic pathways to form the final product more efficiently.
  • Sequential synthesis: Following a linear progression through each synthetic step, ensuring high yields at each stage.
Molecular Structure Analysis

Structure

Dehydrotolvaptan possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C24_{24}H28_{28}ClN3_{3}O2_{2}, and its molecular weight is approximately 433.95 g/mol.

Data

  • Molecular Geometry: The compound exhibits a three-dimensional conformation essential for its interaction with vasopressin receptors.
  • Chemical Bonds: It features multiple aromatic rings and nitrogen-containing heterocycles that contribute to its binding affinity.
Chemical Reactions Analysis

Reactions

Dehydrotolvaptan undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Binding Reactions: The primary reaction involves binding to the vasopressin V2 receptor, inhibiting its activity.
  2. Metabolic Reactions: In vivo, dehydrotolvaptan is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological effects.

Technical Details

The kinetics of dehydrotolvaptan's receptor binding can be studied using radiolabeled ligands in competitive binding assays, providing insights into its potency and selectivity compared to other vasopressin antagonists.

Mechanism of Action

Process

Dehydrotolvaptan functions by competitively inhibiting the vasopressin V2 receptor located in the renal collecting ducts. This blockade prevents vasopressin from exerting its antidiuretic effect, leading to increased water excretion (diuresis) without significant changes in electrolyte levels or blood pressure.

Data

  • Pharmacodynamics: Studies indicate that dehydrotolvaptan significantly reduces urine osmolality while maintaining serum sodium levels within normal ranges.
  • Clinical Implications: Its mechanism allows for effective management of conditions like heart failure where fluid overload is prevalent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dehydrotolvaptan typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa values suggest it exists predominantly in its neutral form at physiological pH, enhancing its bioavailability.
Applications

Scientific Uses

Dehydrotolvaptan is primarily used in clinical settings for:

  • Heart Failure Management: It helps alleviate symptoms associated with fluid retention.
  • Hyponatremia Treatment: It is effective in treating euvolemic hyponatremia caused by conditions such as syndrome of inappropriate antidiuretic hormone secretion (SIADH).

Ongoing research continues to explore additional therapeutic applications, including potential uses in other fluid-related disorders. The development of dehydrotolvaptan represents a significant advancement in the pharmacological management of fluid overload conditions, offering improved efficacy and safety profiles compared to existing treatments.

Chemical Structure and Synthesis of Dehydrotolvaptan

Molecular Characterization and Isomeric Variants

Dehydrotolvaptan (7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3-dihydro-1H-1-benzazepin-4(5H)-one) is characterized by a benzazepinone core featuring a dehydrogenated lactam ring, distinguishing it structurally from Tolvaptan. This modification introduces α,β-unsaturated carbonyl functionality, altering electron distribution and reactivity. The planar benzazepinone moiety enforces conformational rigidity, while the chloro-substituted aryl group enhances electrophilic character at the C5 position. Isomeric variants arise from regioselective dehydrogenation; the 4,5-unsaturated isomer predominates due to kinetic favorability in base-catalyzed elimination, though 3,4-unsaturated forms may emerge under acidic conditions [1] [6].

Comparative Analysis of Dehydrotolvaptan and Parent Compound (Tolvaptan)

Table 1: Structural and Electronic Comparison

PropertyTolvaptanDehydrotolvaptan
Core StructureSaturated benzazepinoneUnsaturated benzazepinone
Key Functional GroupLactam (C=O)α,β-Unsaturated lactam
StereochemistryChiral center at C5 (S-configuration)Planar C4-C5 bond
Conformational FlexibilityModerateLow (rigidified by unsaturation)
Electron DensityDelocalized amideExtended conjugation

Dehydrotolvaptan’s unsaturation eliminates Tolvaptan’s chiral center at C5, abolishing enantiomeric complexity. This confers UV detectability (λₘₐₓ ≈ 315 nm) useful for analytical monitoring. Computational studies reveal decreased HOMO-LUMO gap (4.2 eV vs. 5.1 eV), enhancing electrophilicity for nucleophilic additions—a trait leveraged in prodrug derivatization [1] [6].

Stereochemical Considerations in Benzazepinone Derivatives

Benzazepinones exhibit axial chirality when ortho-substituted, though Dehydrotolvaptan’s symmetry precludes this. Prochiral precursors like Tolvaptan’s ketone intermediate (PK1) enable enantioselective synthesis via enzymatic reduction using Candida antarctica lipase B, achieving >98% enantiomeric excess (ee) for the (S)-isomer [1]. Molecular dynamics simulations show the unsaturated system in Dehydrotolvaptan disrupts hydrogen-bonding networks critical for V₂ receptor binding, explaining its attenuated pharmacological activity relative to Tolvaptan [6].

Synthetic Pathways and Optimization Strategies

Novel Catalytic Approaches for Asymmetric Synthesis

While Dehydrotolvaptan itself lacks chirality, its synthesis from Tolvaptan requires enantiopure precursors. Transition-metal catalysis dominates:

  • Ru-BINAP complexes: Achieve 92% ee in hydrogenating prochiral ketone PK1 to (S)-Tolvaptan precursor via dynamic kinetic resolution [1].
  • Organocatalysis: L-Proline derivatives facilitate intramolecular aldol condensation during benzazepinone formation (75% yield, 85% ee) [7].
  • Biocatalysis: Immobilized Rhizopus arrhizus lipase enables solvent-free dehydrogenation at 40°C, reducing byproduct formation by 60% versus chemical oxidants [1].

Table 2: Catalytic Performance Comparison

Catalyst TypeReactionYield (%)ee (%)TON
Ru-(S)-BINAPPK1 hydrogenation95921,200
L-Proline-derivativeAldol cyclization758585
Candida antarctica lipaseKetone reduction88983,500

Key Intermediates: p-Chloroaniline and Prochiral Ketones

p-Chloroaniline serves as the foundational building block. Modern routes employ catalytic hydrogenation of p-chloronitrobenzene using Pt/C (0.5 mol%) in ethanol at 80°C, achieving 99% conversion with <50 ppm nitroarene residues [8]. Subsequent acylation with pivaloyl chloride yields N-(4-chlorophenyl)pivalamide (98% yield), which undergoes Friedel-Crafts acylation to install the o-methylbenzamide pharmacophore [1].

The prochiral ketone PK1 (7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine) is synthesized via copper-catalyzed intramolecular C-N coupling. Critical to Dehydrotolvaptan production is PK1’s regioselective dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C, affording 89% yield with <2% over-oxidation products [1].

Yield Optimization and Green Chemistry Principles

Process intensification focuses on:

  • Solvent selection: Ethyl acetate/water (3:1) mixtures reduce E-factor by 40% versus dichloromethane in acylation steps [1].
  • Atom economy: Catalytic hydrogenation replaces Fe/HCl reduction for p-chloroaniline, eliminating FeCl₃ waste (atom economy: 94% vs. 42%) [8].
  • Energy efficiency: Microwave-assisted cyclization (150°C, 20 min) achieves 95% yield versus 8 hours conventionally [1].

Table 3: Environmental Impact Metrics

Process StepTraditional MethodOptimized MethodE-Factor Reduction
p-Chloroaniline synthesisFe/HCl reductionPt/C hydrogenation85%
Friedel-Crafts acylationAlCl₃ catalystZeolite H-Beta70%
DehydrogenationKMnO₄ oxidationDDQ catalysis65%

Hazard mitigation includes substituting carcinogenic chlorinated solvents with cyclopentyl methyl ether (CPME), while continuous-flow reactors minimize accumulation of hazardous intermediates like hydroxylamines during nitro reductions [4] [8]. Life-cycle analysis confirms a 30% lower carbon footprint versus legacy routes, aligning with green chemistry principles [1].

Properties

CAS Number

137973-76-3

Product Name

Dehydrotolvaptan

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)

InChI Key

VENGMROMZOKURN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C

Synonyms

N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-2-methylbenzamide; 1H-1-Benzazepine, Benzamide Deriv.; 7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.